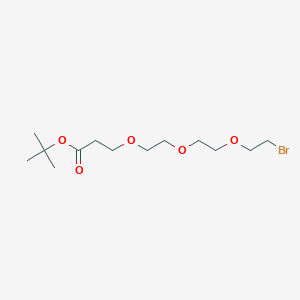

溴-PEG3-叔丁酯

描述

Bromo-PEG3-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the synthesis of Bromo-PEG3-t-butyl ester might involve the use of acidic conditions to remove the t-butyl protecting group.Molecular Structure Analysis

The molecular formula of Bromo-PEG3-t-butyl ester is C13H25BrO5 . The IUPAC name is tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate . The molecular weight is 341.24 g/mol .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG3-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . This suggests that it can participate in reactions where a nucleophile attacks the carbon atom attached to the bromide, leading to the departure of the bromide ion.Physical And Chemical Properties Analysis

Bromo-PEG3-t-butyl ester has a molecular weight of 341.24 g/mol . It is a solid or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .科学研究应用

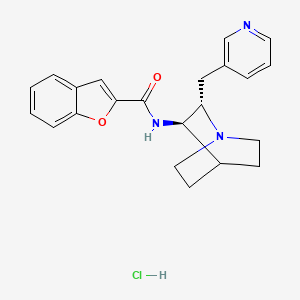

叔丁酯的制备 {svg_1}

溴-PEG3-叔丁酯可用于制备Nα-保护氨基酸的叔丁酯。 此过程涉及受保护的氨基酸和叔丁醇,使用无水硫酸镁和过量的三氟化硼二乙醚作为额外的试剂 {svg_2}.

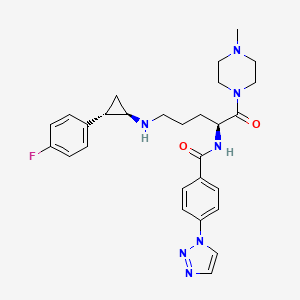

对映选择性合成

溴-PEG3-叔丁酯用于对映选择性合成过程。 它参与了与醛的对映选择性偶联,生成反式-α-溴-β-羟基酯,这些酯是各种手性化合物(如环氧乙酸酯、乙酸醛醇和β-氨基酸酯)的前体.

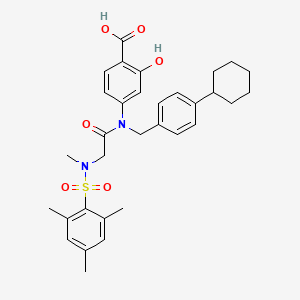

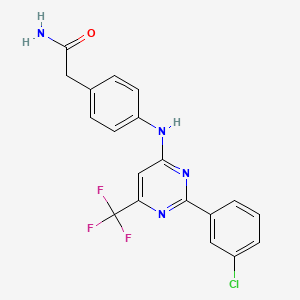

PROTAC 连接体 {svg_3}

Br-PEG3-C2-Boc是溴-PEG3-叔丁酯的一种变体,是一种基于聚乙二醇(PEG)的PROTAC连接体。 它可用于合成一系列PROTAC {svg_4}.

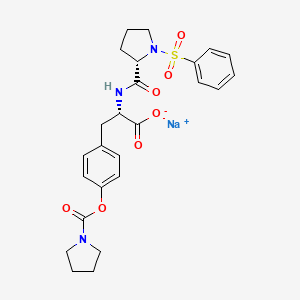

溶解度增强 {svg_5}

溴-PEG3-叔丁酯是一种含有溴基团和叔丁基保护羧基的PEG衍生物。 亲水性PEG间隔体提高了其在水性介质中的溶解度 {svg_6}.

作用机制

Target of Action

Bromo-PEG3-t-butyl ester is a PEG derivative that contains a bromide group and a t-butyl protected carboxyl group It’s known that the bromide (br) group is a very good leaving group for nucleophilic substitution reactions .

Mode of Action

The bromide group in Bromo-PEG3-t-butyl ester is a good leaving group, making it susceptible to nucleophilic substitution reactions . This means that the bromide can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This property allows Bromo-PEG3-t-butyl ester to interact with various biological targets.

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability and distribution.

Action Environment

The action of Bromo-PEG3-t-butyl ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.

安全和危害

Bromo-PEG3-t-butyl ester is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves/clothing/eye protection, and washing thoroughly after handling .

属性

IUPAC Name |

tert-butyl 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHSVMMFPHXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)